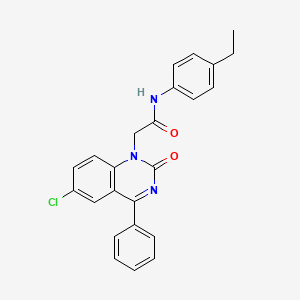

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-ethylphenyl)acetamide

Description

This compound belongs to the quinazolinone-acetamide family, characterized by a 1,2-dihydroquinazolin-2-one core substituted with a chloro group at position 6, a phenyl group at position 4, and an acetamide moiety linked to a 4-ethylphenyl group. Quinazolinone derivatives are known for diverse bioactivities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The 4-ethylphenyl group may enhance lipophilicity, influencing membrane permeability and target engagement .

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-2-16-8-11-19(12-9-16)26-22(29)15-28-21-13-10-18(25)14-20(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCKYFRPFNALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-ethylphenyl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Acylation: The final step involves the acylation of the quinazolinone core with 4-ethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution can result in various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-ethylphenyl)acetamide may exhibit interesting pharmacological properties. It could be studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Researchers may investigate its efficacy and safety in preclinical and clinical studies for various diseases.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-ethylphenyl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific kinases, modulation of receptor activity, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone and Quinoline Derivatives

Ethyl 4-[2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate ()

- Core Structure: Same quinazolinone scaffold but with an ethyl benzoate ester substituent.

- Implications : Ester groups are prone to hydrolysis, which may reduce bioavailability compared to the stable acetamide linkage in the target compound .

2.1.2. 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide ()

- Core Structure: Quinoline instead of quinazolinone, with a thioether linkage.

- Key Differences : The sulfur atom and methylphenyl group may affect electronic properties and steric interactions.

- Implications: Quinoline derivatives often exhibit distinct binding modes due to planarity differences compared to quinazolinones .

Triazole and Benzothiazole Derivatives

VUAA1 (N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) ()

- Core Structure : Triazole-thioacetamide linked to 4-ethylphenyl.

- Biological Activity : Potent Orco agonist (olfactory receptor co-receptor), demonstrating the importance of the 4-ethylphenyl group in receptor interaction.

- Comparison : While structurally distinct from the target compound, VUAA1 highlights how acetamide-linked aromatic systems can achieve high target specificity .

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()

- Core Structure : Benzothiazole with ethoxy and chlorophenyl substituents.

- Key Differences: Benzothiazole’s rigidity may enhance binding to planar protein pockets, contrasting with the flexible quinazolinone-acetamide scaffold.

Agricultural Acetamide Derivatives ()

- Example : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide.

- Comparison: These compounds prioritize herbicidal activity via chloroacetamide groups, whereas the target compound’s quinazolinone core suggests a pharmaceutical focus.

Structural and Functional Analysis Table

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-ethylphenyl)acetamide is a member of the quinazoline family, which has been recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 407.83 g/mol. The structure incorporates a quinazoline core, characterized by its fused benzene and pyrimidine rings, along with a chloro substituent and an acetamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C23H22ClN3O2 |

| Molecular Weight | 407.83 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antitumor Activity

Research indicates that quinazoline derivatives exhibit significant antitumor properties. The compound has been linked to the inhibition of specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in targeted cancer therapies due to their role in regulating cellular processes. Studies have shown that derivatives similar to this compound can effectively inhibit tumor growth in various cancer models .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has also been documented. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes within microbial cells, leading to cell death. Preliminary studies suggest that the target compound may possess similar antimicrobial properties, warranting further investigation .

Enzyme Inhibition

The biological activity of the compound is partly attributed to its ability to inhibit specific enzymes. The quinazoline core is known for its interaction with various molecular targets, including enzymes involved in metabolic pathways. Understanding these interactions can provide insights into the compound's potential therapeutic applications.

The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the chloro and acetamide groups enhance binding affinity to target proteins, thereby increasing its inhibitory effects on enzymes and receptors associated with disease processes .

Study on Antitumor Efficacy

A recent study explored the effects of quinazoline derivatives on tumor cell lines. The results indicated that compounds similar to This compound significantly reduced cell viability in breast cancer models by inducing apoptosis through kinase inhibition .

Antimicrobial Activity Assessment

In another study focused on antimicrobial properties, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with structural similarities demonstrated notable antibacterial activity, indicating potential for use in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-ethylphenyl)acetamide, and how can purity be validated?

- Methodology :

- Step 1 : Start with condensation of 6-chloro-4-phenyl-1,2-dihydroquinazolin-2-one with chloroacetyl chloride in anhydrous DCM under nitrogen, using triethylamine as a base.

- Step 2 : Couple the intermediate with 4-ethylaniline via nucleophilic acyl substitution.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Characterize impurities via LC-MS (ESI+ mode) and compare retention times with synthetic standards .

- Crystallization : Recrystallize from ethanol/water (3:1) to isolate high-purity crystals for structural analysis .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

- Methodology :

- Solubility Screening : Test in DMSO (primary solvent), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via UV-Vis spectroscopy (λ = 254 nm). Adjust buffer conditions (e.g., 0.1% Tween-80) to enhance kinetic solubility .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodology :

- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d₆), focusing on the quinazolinone carbonyl (δ ~168 ppm) and acetamide NH (δ ~10.2 ppm).

- X-ray Diffraction : Resolve crystal structure to confirm intramolecular H-bonding (e.g., N–H···O) and planarity of the quinazolinone core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the 4-ethylphenyl or quinazolinone positions?

- Methodology :

- Analog Synthesis : Replace 4-ethylphenyl with fluorophenyl or pyridyl groups. Modify the quinazolinone’s chloro substituent with bromo or methoxy groups.

- Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Corrogate activity with LogP (HPLC-derived) and steric parameters (molecular docking, e.g., AutoDock Vina) .

- Data Analysis : Use multivariate regression to identify substituent effects on IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Methodology :

- Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., seeding density, incubation time). Include positive controls (e.g., doxorubicin).

- Batch Variability : Compare multiple synthetic batches via PCA (principal component analysis) of LC-MS impurity profiles.

- Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and validate target engagement (e.g., Western blot for caspase-3 activation) .

Q. How can the compound’s environmental fate be assessed to comply with green chemistry principles?

- Methodology :

- Degradation Studies : Perform photolysis (UV-C light, λ = 254 nm) and hydrolysis (pH 3–9) to identify breakdown products (LC-QTOF-MS).

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Model bioaccumulation potential using EPI Suite (BCF > 500 indicates high risk) .

Technical Challenges & Solutions

Q. What are the key pitfalls in crystallizing this compound, and how are they mitigated?

- Challenges : Polymorphism due to flexible acetamide linker; solvent choice impacts crystal packing.

- Solutions : Screen solvents (e.g., DMF vs. ethanol) using high-throughput crystallization plates. Add nucleation seeds from prior batches. Refine unit cell parameters via SC-XRD (Mo-Kα radiation) .

Q. How to address low reproducibility in biological assays caused by aggregation?

- Solutions :

- Pre-filter solutions (0.22 μm membrane).

- Include 0.01% pluronic F-68 to stabilize dispersions.

- Validate monomeric state via NMR diffusion-ordered spectroscopy (DOSY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.